molecular formula C23H20N6O B3443557 N-(2,3-dipyridin-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide

Cat. No.: B3443557
M. Wt: 396.4 g/mol
InChI Key: BXXPRYJFMJJCIZ-UHFFFAOYSA-N
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Description

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a quinoxaline core substituted with pyridine and pyrrolidine moieties

Properties

IUPAC Name

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O/c30-23(29-13-5-6-14-29)26-16-9-10-17-20(15-16)28-22(19-8-2-4-12-25-19)21(27-17)18-7-1-3-11-24-18/h1-4,7-12,15H,5-6,13-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXPRYJFMJJCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dipyridin-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The pyridine rings can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate pyridine boronic acids. The final step involves the formation of the pyrrolidine-1-carboxamide moiety, which can be achieved through an amide coupling reaction using pyrrolidine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Hydrogenated derivatives of the quinoxaline and pyridine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Mechanism of Action

The mechanism of action of N-(2,3-dipyridin-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinoxaline core and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, which may facilitate binding to biological macromolecules. The pyrrolidine moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyridin-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide
  • N-(3-pyridin-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide
  • N-(2,3-dipyridin-2-ylquinoxalin-6-yl)piperidine-1-carboxamide

Uniqueness

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide is unique due to the specific arrangement of its substituents, which can confer distinct biological activities and chemical reactivity. The presence of both pyridine and quinoxaline rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dipyridin-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide
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N-(2,3-dipyridin-2-ylquinoxalin-6-yl)pyrrolidine-1-carboxamide

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